Sodium 4-aminostilbene-2-sulfonate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
41427-13-8 |
|---|---|
Molecular Formula |
C14H12NNaO3S |
Molecular Weight |
297.31 g/mol |
IUPAC Name |
sodium;5-amino-2-[(E)-2-phenylethenyl]benzenesulfonate |
InChI |
InChI=1S/C14H13NO3S.Na/c15-13-9-8-12(14(10-13)19(16,17)18)7-6-11-4-2-1-3-5-11;/h1-10H,15H2,(H,16,17,18);/q;+1/p-1/b7-6+; |
InChI Key |
OMWMTCXUKOXCDJ-UHDJGPCESA-M |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=C(C=C(C=C2)N)S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=C(C=C(C=C2)N)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Significance of the Stilbene Framework in Contemporary Chemical Research
The stilbene (B7821643) scaffold, a 1,2-diphenylethylene core, is considered a "privileged structure" in medicinal chemistry and a versatile building block in materials science. nih.govnih.gov This significance stems from a combination of its structural and photophysical properties.
The rigid stilbene backbone allows for the precise spatial arrangement of functional groups, which is crucial for targeted biological interactions. nih.gov Furthermore, the extended π-conjugation of the stilbene system often imparts unique photophysical properties, such as fluorescence, making stilbene derivatives valuable as optical brighteners, fluorescent probes, and components of light-emitting materials. nih.gov The potential for cis-trans isomerization upon exposure to UV light also opens avenues for the development of photoswitchable materials and drugs. nih.gov
The presence of both an amino group and a sulfonic acid group on the stilbene framework, as seen in Sodium 4-aminostilbene-2-sulfonate, suggests a molecule designed to combine the inherent properties of the stilbene core with enhanced aqueous solubility and the potential for specific ionic interactions.
Fundamental Research Questions Pertaining to Sodium 4 Aminostilbene 2 Sulfonate and Its Derivatives
The current academic inquiry into Sodium 4-aminostilbene-2-sulfonate and its close analogs is driven by several fundamental research questions:
Synthesis and Characterization: A primary focus is on the development of efficient and stereoselective synthetic routes to produce this compound and its derivatives. ontosight.aisigmaaldrich.com This includes optimizing reaction conditions for sulfonation and amination of the stilbene (B7821643) core while controlling the formation of cis and trans isomers. Detailed characterization using techniques like NMR, IR, and mass spectrometry is crucial to confirm the structure and purity of these compounds. sigmaaldrich.com
Photophysical Properties: A key area of investigation revolves around the fluorescence and photoisomerization behavior of sulfonated aminostilbenes. nih.gov Researchers are interested in how the positions of the amino and sulfonate groups on the aromatic rings influence the absorption and emission spectra, quantum yields, and excited-state dynamics. Understanding these properties is vital for their potential application as fluorescent probes or in optical materials.
Self-Assembly and Aggregation Behavior: The amphiphilic nature of this compound, with its nonpolar stilbene backbone and polar ionic groups, raises questions about its self-assembly in solution. Studies on related molecules explore how these compounds form aggregates, micelles, or liquid crystalline phases, which can significantly alter their properties and potential applications.
The following table summarizes some of the key research findings for related sulfonated stilbene derivatives, which can be extrapolated to inform the research landscape of this compound.
| Research Area | Key Findings for Related Compounds |
| Synthesis | Established methods for the synthesis of diaminostilbene disulfonic acids. ontosight.ai |
| Photophysics | Stilbene derivatives are known to be fluorescent and can undergo photoisomerization. nih.gov |
| Applications | Used as fluorescent whitening agents in detergents and paper. |
Overview of Key Academic Disciplines Contributing to the Understanding of Sodium 4 Aminostilbene 2 Sulfonate
Elucidation of Reaction Pathways for this compound Synthesis
The traditional and most common synthesis of this compound begins with the sulfonation of p-nitrotoluene to form 4-nitrotoluene-2-sulfonic acid. This intermediate then undergoes oxidative coupling and subsequent reduction to yield the final product.
The formation of the stilbene (B7821643) backbone from 4-nitrotoluene-2-sulfonic acid is typically achieved through an oxidative condensation reaction in a strongly alkaline medium. google.com This process involves the coupling of two molecules of the p-nitrotoluene-2-sulfonic acid salt. google.com A common method involves using a chemical oxidizing agent like oxygen or sodium hypochlorite (B82951) in the presence of an alkali metal hydroxide. google.com The reaction proceeds through the formation of a stable intermediate, 4,4'-dinitrodibenzyl-2,2'-disulfonic acid. researchgate.net The subsequent oxidation of this intermediate leads to the formation of the C=C double bond, creating the stilbene structure of 4,4'-dinitrostilbene-2,2'-disulfonic acid (DNS). researchgate.net
The reaction conditions, such as the concentration of the alkali and the choice of oxidizing agent, are crucial in directing the reaction towards the desired product and minimizing byproduct formation. google.com
The final step in the synthesis of this compound is the reduction of the nitro groups of 4,4'-dinitrostilbene-2,2'-disulfonic acid (DNS) to amino groups. Various reducing agents and catalytic systems have been investigated for this conversion.
One established method is the Béchamp reduction, which uses iron filings in an acidic medium. However, this method generates large amounts of iron sludge, posing environmental concerns. Catalytic hydrogenation has emerged as a cleaner and more efficient alternative.
Common catalysts for this reduction include palladium on carbon (Pd/C) and nickel-aluminum alloys. google.com The process involves the hydrogenation of the nitro groups in the presence of the catalyst, typically in an aqueous or alcoholic solvent. google.com The reaction conditions, such as temperature, pressure, and catalyst loading, are optimized to achieve high conversion and selectivity. For instance, a process using palladium-charcoal or a nickel-aluminum alloy as a catalyst in water or a lower alcohol solvent has been developed for the production of 2,4-diaminobenzene sulfonic acid and its sodium salt from 2,4-dinitrobenzene sulfonic acid sodium. google.com This highlights the applicability of catalytic hydrogenation for reducing nitroarenesulfonates.
During the reduction of 4,4'-dinitrostilbene-2,2'-disulfonic acid (DNS), the formation of byproducts can occur, impacting the purity of the final product. One significant byproduct that has been identified is 5-amino-2-formylbenzene sulfonic acid (AFBSA). researchgate.net
The formation of AFBSA is attributed to the oxidative cleavage of the C=C double bond in the stilbene structure. researchgate.net Studies have shown that factors such as pH and temperature play a crucial role in the formation of this byproduct. researchgate.net For example, during the reduction of DNS using zero-valent iron, it was observed that lower pH and higher temperatures can favor the formation of AFBSA. researchgate.net The mechanism is believed to involve competitive oxidative reactions where the double bond is cleaved. researchgate.net In some instances, the reaction of 4,4'-diaminostilbene-2,2'-disulfonic acid with Fe(III) aqua complexes can lead to epoxidation and subsequent oxidative cleavage of the double bond, yielding 5-amino-2-formylbenzenesulfonic acid. chemicalpapers.com
Understanding the mechanism of byproduct formation is critical for developing strategies to minimize their occurrence. For instance, controlling the pH at around 5.5 and implementing rapid cooling after the reaction have been shown to significantly improve the purity of the desired 4,4'-diaminostilbene-2,2'-disulfonic acid. researchgate.net
Novel Approaches to Stilbene Core Formation for this compound Precursors (e.g., Wittig reactions)
While the oxidative coupling of toluene (B28343) derivatives remains a common industrial method, researchers have explored alternative strategies for constructing the stilbene core, such as the Wittig reaction. The Wittig reaction offers a versatile and stereoselective method for forming carbon-carbon double bonds. wiley-vch.de
This reaction involves the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone. wiley-vch.deyoutube.com In the context of synthesizing stilbene precursors, a benzylphosphonium salt can be reacted with a benzaldehyde (B42025) derivative. nih.gov A key advantage of the Wittig reaction is its potential to produce the desired trans-isomer with high selectivity. wiley-vch.de The trans-isomer is often less soluble in the reaction solvent and can be separated more easily. wiley-vch.de
A patented synthesis method for a stilbene compound involves a Wittig reaction where an intermediate is dissolved in N,N-dimethylformamide, treated with a nucleophilic reagent like triphenylphosphine, and then reacted with another intermediate in the presence of a base such as sodium methoxide. google.com This demonstrates the practical application of the Wittig reaction in creating complex stilbene structures. The Horner-Wadsworth-Emmons reaction, a modification of the Wittig reaction using phosphonate (B1237965) carbanions, is another powerful tool for stilbene synthesis, often providing excellent E-selectivity. wiley-vch.de
Optimization of Reaction Conditions for Enhanced Purity and Yield in Academic Synthesis
In an academic and process development setting, significant effort is dedicated to optimizing reaction conditions to maximize the yield and purity of this compound. This involves a systematic study of various reaction parameters.
For the initial sulfonation of 4-nitrotoluene, factors such as the concentration of the sulfonating agent (e.g., oleum) and the reaction temperature are critical. prepchem.com Precise control of these parameters can lead to high conversion rates and minimize the formation of isomers and sulfone byproducts. prepchem.com
In the oxidative coupling step, the choice of solvent and catalyst is important. For instance, using secondary or tertiary organic amines as solvents and a strong secondary amine as a catalyst can facilitate the condensation of an aromatic aldehyde with a p-nitrotoluene-2-sulfonic acid salt at milder temperatures. google.com
During the final reduction step, the selection of the catalyst, solvent, temperature, and pressure are all key variables. For example, in the catalytic hydrogenation of 4,4'-dinitrostilbene-2,2'-disulfonic acid, optimized conditions with a specific pH and rapid cooling can yield the diamino product with a purity exceeding 99.0%. researchgate.net
The table below summarizes key parameters and their impact on the synthesis.
| Reaction Step | Parameter | Effect on Yield and Purity |
| Sulfonation | Sulfonating agent concentration, Temperature | Controls conversion rate and minimizes byproduct formation. prepchem.com |
| Oxidative Coupling | Solvent, Catalyst, Oxidizing Agent | Influences reaction rate and selectivity towards the desired stilbene structure. google.comgoogle.com |
| Reduction | Catalyst, pH, Temperature, Pressure | Determines the efficiency of nitro group reduction and minimizes double bond cleavage. researchgate.netgoogle.com |
Strategies for Amine Group Derivatization in this compound
The primary amine group in this compound is a nucleophilic center that readily participates in several types of chemical reactions. This reactivity is harnessed to build larger, more complex molecules, such as fluorescent whitening agents and azo dyes.
A significant application of this compound and its derivatives, particularly 4,4'-diaminostilbene-2,2'-disulfonic acid (DSD acid), is in the synthesis of fluorescent whitening agents (FWAs). ncsu.eduresearchgate.net This process centrally involves the nucleophilic substitution reaction of the amine groups with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). ncsu.eduindustrialchemicals.gov.au
The reaction proceeds in a stepwise manner due to the decreasing reactivity of the chlorine atoms on the triazine ring as they are successively replaced. The first chlorine atom is highly reactive and can be substituted at low temperatures (0-5 °C). The second chlorine requires moderate temperatures (around 35-45 °C), and the third substitution necessitates higher temperatures. nih.gov This temperature-dependent reactivity allows for the controlled synthesis of di- and tri-substituted s-triazine derivatives. nih.gov
In the production of FWAs, DSD acid is typically condensed with cyanuric chloride. industrialchemicals.gov.auunishivaji.ac.in The amino groups of the stilbene derivative attack the electrophilic carbon atoms of the triazine ring, displacing chloride ions. ncsu.edu Subsequently, the remaining chlorine atoms on the triazine ring can be further substituted by reacting with other primary or secondary amines, alcohols, or phenols to introduce additional functionalities and tune the properties of the final FWA. industrialchemicals.gov.auunishivaji.ac.in This sequential nucleophilic substitution is a crucial strategy for creating a diverse range of FWAs based on the stilbene-triazine structure. ncsu.edu
Table 1: Reaction Conditions for Nucleophilic Substitution with Triazine Moieties
| Reactant 1 | Reactant 2 | Key Conditions | Product Type | Reference(s) |
|---|---|---|---|---|
| 4,4'-diaminostilbene-2,2'-disulfonic acid | Cyanuric Chloride | Stepwise temperature control | Fluorescent Whitening Agent Intermediate | ncsu.eduindustrialchemicals.gov.aunih.gov |
| FWA Intermediate | Amines, Alcohols, Phenols | Elevated temperatures | Functionalized Fluorescent Whitening Agents | industrialchemicals.gov.auunishivaji.ac.in |
The primary aromatic amine of this compound can be converted into a diazonium salt through a process called diazotization. This reaction typically involves treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (0-5 °C). ontosight.aiunb.cawikipedia.org The resulting diazonium ion is a weak electrophile that can then react with electron-rich aromatic compounds, such as phenols and anilines, in an electrophilic aromatic substitution reaction known as azo coupling. wikipedia.orgsciforum.net
This two-step process is fundamental to the synthesis of a vast range of azo dyes. nih.gov When 4,4'-diaminostilbene-2,2'-disulfonic acid is used as the starting material, it undergoes bis-diazotization to form a tetrazonium salt. researchgate.netbch.ro This reactive intermediate can then be coupled with various coupling components to produce symmetrical disazo dyes. researchgate.net The choice of the coupling component is critical as it determines the final color and properties of the dye. For instance, coupling with components like 1,3-dihydroxybenzene or 1-hydroxy-naphthalene-2-carboxylic acid leads to the formation of new disazo symmetrical dyes. researchgate.net The pH of the reaction medium is a crucial parameter for the coupling reaction, with alkaline conditions generally favored for coupling with phenols. researchgate.net
Table 2: Examples of Azo Coupling Reactions with Diazotized Stilbene Derivatives
| Diazo Component | Coupling Component | pH Condition | Product | Reference(s) |
|---|---|---|---|---|
| 4,4'-diaminostilbene-2,2'-disulfonic acid | 2-chlorosalicylanilide | Alkaline (~pH 8) | Orange disazo direct dye | sciforum.net |
| 4,4'-diaminostilbene-2,2'-disulfonic acid | 1,3-dihydroxybenzene | Low alkaline | Symmetrical disazo dye | researchgate.net |
| 4,4'-diaminostilbene-2,2'-disulfonic acid | 1-phenyl-3-methyl-5-pyrazolone | Alkaline | Disazo dye | bch.ro |
The primary amine group of this compound can undergo condensation reactions with carbonyl compounds (aldehydes and ketones) to form imines, also known as Schiff bases. dergipark.org.trdergipark.org.tr This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, forming an unstable carbinolamine intermediate, which then dehydrates to yield the stable imine. dergipark.org.tr The formation of the C=N double bond in the Schiff base provides a versatile linkage for creating new functional materials. nih.govnih.gov
While specific studies detailing the condensation of this compound with various carbonyl compounds are not prevalent in the provided literature, the general reactivity of aromatic amines is well-established. thermofisher.comnih.gov For example, Schiff bases are readily synthesized from various primary amines and aldehydes, often under mild conditions such as refluxing in an alcohol solvent. dergipark.org.trnih.gov Aromatic amines containing sulfonic acid groups have been successfully condensed with aldehydes like 2-hydroxy-1-naphthaldehyde (B42665) or salicylaldehyde (B1680747) derivatives to produce sulfonated Schiff bases. dergipark.org.trresearchgate.net These reactions demonstrate the feasibility of forming Schiff bases from this compound, which could serve as precursors for the synthesis of polymers like poly(azomethine)s or as ligands for metal complexes. dergipark.org.tr
Sulfonate Group Functionalization and its Impact on Research Applications
The sulfonate group (–SO₃⁻) in this compound is primarily responsible for the compound's water solubility. While often retained to ensure aqueous processability, this group can also be chemically modified to introduce new functionalities. A key transformation is the conversion of the sulfonic acid (or its salt) into a sulfonyl chloride (–SO₂Cl). lookchem.comresearchgate.net
This conversion is typically achieved using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). researchgate.netresearchgate.net The resulting sulfonyl chloride is a highly reactive intermediate. researchgate.net Its primary utility lies in its susceptibility to nucleophilic attack, allowing for the formation of sulfonamides (–SO₂NHR) upon reaction with primary or secondary amines, or sulfonate esters (–SO₂OR) upon reaction with alcohols. oregonstate.edu This functionalization pathway opens up possibilities for attaching a wide variety of organic moieties to the stilbene backbone via the sulfur atom, significantly expanding the molecular diversity achievable from the parent compound. For instance, this strategy has been employed to covalently bond sulfonated phthalocyanines to amine-functionalized supports. researchgate.net
Polymerization and Copolymerization Incorporating this compound
The stilbene moiety and its reactive functional groups allow for the incorporation of this compound or its derivatives into polymeric structures. This can be achieved through either the reaction of the amine groups or by utilizing the vinyl group present in related structures like sodium 4-styrenesulfonate for radical polymerization.
A significant area of research involves the use of 4,4'-diaminostilbene-2,2'-disulfonic acid (DSD acid), a derivative of the title compound, as a sulfonated diamine monomer in the synthesis of sulfonated polyimides (SPIs). researchgate.netmdpi.com Polyimides are a class of high-performance polymers known for their excellent thermal stability and mechanical properties. The incorporation of sulfonic acid groups into the polymer backbone imparts proton conductivity, making them suitable for applications such as proton exchange membranes (PEMs) in fuel cells. researchgate.netmdpi.com
The synthesis of these sulfonated polyimides is typically carried out via a one-step high-temperature polycondensation reaction in a high-boiling solvent like m-cresol. researchgate.net In this reaction, the sulfonated diamine (DSD acid) is polymerized with a dianhydride, such as pyromellitic dianhydride (PMDA) or 3,3′,4,4′-benzophenonetetracarboxylic dianhydride (BTDA). researchgate.netmdpi.com To enhance properties like solubility and flexibility, copolymers are often synthesized by including a non-sulfonated co-diamine in the polymerization mixture. researchgate.net The resulting sulfonated polyimides containing stilbene fragments exhibit good thermal stability and film-forming capabilities, making them promising materials for various advanced applications. researchgate.net Furthermore, copolymers have been synthesized by the spontaneous copolymerization of 4-aminostyrene with nitrostyrenes, indicating the potential for creating block copolymers with reactive amino groups. chem-soc.si Similarly, sodium 4-styrenesulfonate, which shares the sulfonated vinylbenzene structure, can be copolymerized with other monomers like itaconic acid and acrylamide (B121943) via free radical polymerization to create functional hydrophilic copolymers. nih.govresearchgate.net
Table 3: Chemical Compounds Mentioned
| Compound Name | |
|---|---|
| 1,3-dihydroxybenzene | |
| 1-hydroxy-naphthalene-2-carboxylic acid | |
| 2,4,6-trichloro-1,3,5-triazine (Cyanuric chloride) | |
| 2-chlorosalicylanilide | |
| 3,3′,4,4′-benzophenonetetracarboxylic dianhydride (BTDA) | |
| 4,4'-diaminostilbene-2,2'-disulfonic acid (DSD acid) | |
| 4-aminobenzonitrile | |
| 4-aminostyrene | |
| Acrylamide | |
| Aniline | |
| Itaconic acid | |
| m-cresol | |
| Nitrous acid | |
| Phenol | |
| Phosphorus oxychloride | |
| Pyromellitic dianhydride (PMDA) | |
| Salicylic acid | |
| This compound | |
| Sodium 4-styrenesulfonate | |
| Sodium nitrite |
Functionalization of Graphene Oxide with this compound
Graphene oxide (GO), with its abundance of oxygen-containing functional groups such as carboxylic acids, epoxides, and hydroxyls, serves as an excellent substrate for chemical modification. nih.govnih.govrsc.org The covalent functionalization of GO with organic molecules like this compound is a promising strategy to impart new functionalities, such as fluorescence, and to improve its processability and compatibility with other materials. diva-portal.org
The primary amine group on the this compound molecule is the key reactive site for covalent attachment to GO. One common method involves the amidation of the carboxylic acid groups present on the GO surface. rsc.org This reaction typically proceeds via activation of the carboxylic acids with a coupling agent, such as a carbodiimide, followed by nucleophilic attack by the amine. Another potential route for functionalization is the nucleophilic ring-opening of epoxide groups on the GO surface by the amine. rsc.org
While direct studies on the functionalization of GO with this compound are not extensively reported, research on analogous compounds provides a strong basis for this strategy. For instance, the functionalization of GO with other aminosulfonic acids, such as sulfanilic acid, has been shown to enhance the dispersibility of the resulting material in aqueous media and to introduce new surface properties. nih.gov Similarly, the covalent attachment of sulfonamide-containing molecules to GO has been successfully demonstrated. nih.gov These studies suggest that the sulfonate group of this compound would contribute to the hydrophilicity and stability of the functionalized GO in polar solvents.
The successful covalent functionalization can be confirmed through various analytical techniques. Fourier-transform infrared (FTIR) spectroscopy would show the appearance of new peaks corresponding to the amide bond and the characteristic vibrations of the stilbene and sulfonate groups. X-ray photoelectron spectroscopy (XPS) would provide evidence of the incorporated nitrogen and sulfur elements on the GO surface.
Table 1: Potential Methods for Graphene Oxide Functionalization
| Functionalization Strategy | Reactive Groups on GO | Reactive Group on this compound | Resulting Linkage |
| Amidation | Carboxylic acid (-COOH) | Primary amine (-NH₂) | Amide (-CONH-) |
| Epoxide Ring-Opening | Epoxide | Primary amine (-NH₂) | C-N bond |
Formation of Polymeric Fluorescent Whitening Agents
This compound is a key building block for the synthesis of polymeric fluorescent whitening agents (PFWAs). These polymers are designed to enhance the whiteness and brightness of materials like paper and textiles by absorbing ultraviolet light and re-emitting it in the blue region of the visible spectrum. ncsu.eduncsu.edu The polymerization of stilbene-based monomers can lead to materials with improved water solubility, light stability, and performance compared to their small-molecule counterparts. ncsu.eduncsu.edu
A common synthetic route to PFWAs involves the use of 4,4'-diaminostilbene-2,2'-disulfonic acid (DSD acid), a close structural analogue of this compound. ncsu.eduncsu.edu In a typical process, DSD acid is reacted with cyanuric chloride in a nucleophilic substitution reaction. ncsu.eduncsu.edu This is followed by the sequential addition of other amino compounds and finally a polymer like polyethylene (B3416737) glycol (PEG) or polyvinyl alcohol (PVA) to build the polymeric chain. ncsu.eduncsu.edu
A similar strategy could be employed for this compound. The primary amine would react with cyanuric chloride, and subsequent reactions with difunctional monomers or polymers would lead to the formation of PFWAs. The resulting polymers would possess the fluorescent properties of the stilbene core, while the sulfonate groups and the polymeric backbone would ensure good water solubility.
The properties of these PFWAs can be fine-tuned by the choice of co-monomers and the degree of polymerization. For example, incorporating PEG is known to significantly improve the water solubility and fluorescence intensity of stilbene-type fluorescent whitening agents. ncsu.edu The performance of these polymeric agents is often evaluated by their light stability and their ability to enhance the surface strength and brightness of paper. ncsu.eduncsu.edu
Table 2: Representative Monomers and Polymers in PFWA Synthesis
| Monomer/Polymer | Role in PFWA Synthesis | Reference |
| 4,4'-diaminostilbene-2,2'-disulfonic acid (DSD acid) | Fluorescent core | ncsu.eduncsu.edu |
| Cyanuric chloride | Linking agent | ncsu.eduncsu.edu |
| Polyethylene glycol (PEG) | Enhances water solubility and fluorescence | ncsu.eduncsu.edu |
| Polyvinyl alcohol (PVA) | Polymeric backbone, improves surface properties | ncsu.eduncsu.edu |
Metal Complexation Studies of this compound and its Analogues
The presence of both an amino group and a sulfonate group provides this compound with potential metal-coordinating capabilities. The nitrogen atom of the amino group and the oxygen atoms of the sulfonate group can act as Lewis basic sites, enabling the formation of complexes with various metal ions.
Investigation of Organocopper Cluster Formation
Organocopper chemistry is a broad field involving compounds with carbon-copper bonds, which are widely used as reagents in organic synthesis. wikipedia.orgwikipedia.org These reagents can exist as clusters, and their structure and reactivity are influenced by the ligands attached to the copper center. cmu.edu
Specific research on the formation of organocopper clusters with this compound is scarce. However, the amino and sulfonate groups could potentially interact with copper ions. The amino group can coordinate to copper, and while the sulfonate group is generally considered a weak ligand, it can participate in coordination, especially in the solid state or in the absence of stronger coordinating solvents. rsc.org The formation of stable organocopper compounds is often enhanced by the presence of chelating ligands that can stabilize the copper center. nih.gov
Interactions with Other Metal Ions and Coordination Chemistry
The coordination chemistry of aminostilbene (B8328778) derivatives and related aminosulfonic acids with various metal ions has been a subject of interest, particularly for the development of sensors and functional materials.
Studies on the closely related compound, 4,4'-diamino-2,2'-stilbene disulfonic acid (DSD), have shown its ability to selectively interact with certain heavy metal ions. nih.gov In one study, DSD was found to act as an effective sensor for Sn²⁺ ions, exhibiting a change in its fluorescence properties upon binding. nih.gov This suggests that the amino and sulfonate groups work in concert to chelate the metal ion.
Furthermore, research on the complexation of 2-aminophenol-4-sulfonic acid with Cu(II) ions has demonstrated the formation of stable complexes. jrespharm.com Potentiometric studies have been used to determine the stability constants of these complexes, confirming the coordination of the copper ion by the ligand. jrespharm.com
The likely coordination sites on this compound for metal ions are the nitrogen of the amino group and the oxygen atoms of the sulfonate group. The coordination mode can vary depending on the metal ion, the pH of the solution, and the presence of other competing ligands. The stilbene backbone itself could also participate in π-complexation with certain metal ions, although this is less common for the harder metal ions that would typically bind to the amino and sulfonate groups.
Table 3: Potential Metal Ion Interactions with Aminostilbene Sulfonate Analogues
| Analogue Compound | Metal Ion(s) Studied | Observed Interaction/Application | Reference |
| 4,4'-diamino-2,2'-stilbene disulfonic acid (DSD) | Fe²⁺, K¹⁺, Co²⁺, Ni²⁺, Zn²⁺, Cd²⁺, Pb²⁺, Mn²⁺, Sn²⁺, Cr³⁺ | Selective sensing of Sn²⁺ | nih.gov |
| 2-aminophenol-4-sulfonic acid | Cu(II) | Formation of stable complexes | jrespharm.com |
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the molecular framework.
¹H-NMR spectroscopy provides information on the chemical environment, connectivity, and number of hydrogen atoms (protons) in a molecule. For this compound, the ¹H-NMR spectrum is expected to show distinct signals corresponding to the aromatic, vinylic, and amine protons.
The aromatic protons on the two phenyl rings will appear as complex multiplets in the downfield region, typically between 6.5 and 8.0 ppm, due to spin-spin coupling. The chemical shifts are influenced by the electronic effects of the amino (-NH₂) and sulfonate (-SO₃⁻) groups. For instance, in related compounds like 4-amino-benzenesulfonic acid monosodium salt, aromatic protons appear at approximately 6.85 and 7.60 ppm. chemicalbook.com The protons on the ring bearing the electron-donating amino group would be expected at a higher field (lower ppm) compared to those on the ring with the electron-withdrawing sulfonate group.
The vinylic protons of the stilbene double bond (-CH=CH-) typically produce signals in the range of 6.5 to 7.5 ppm. The coupling constant (J-value) between these two protons is characteristic of the double bond's stereochemistry; a larger coupling constant (typically >14 Hz) indicates a trans (E) configuration, which is the more common isomer for stilbenes, while a smaller J-value suggests a cis (Z) configuration. In a related compound, sodium 4-vinylbenzenesulfonate, the vinyl protons give rise to three signals between 5 and 7 ppm. rsc.org The protons of the primary amine group (-NH₂) may appear as a broad singlet, and its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
Table 1: Predicted ¹H-NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| Amine (-NH₂) | Variable (e.g., 3.5 - 5.0) | Broad Singlet | Shift and broadening are solvent and concentration-dependent. |
| Vinylic (-CH=CH-) | 6.5 - 7.5 | Doublets | J-coupling constant reveals cis/trans isomerism. |
| Aromatic (on amino-substituted ring) | 6.6 - 7.2 | Doublets/Triplets | Upfield shift due to electron-donating -NH₂ group. |
¹³C-NMR spectroscopy complements ¹H-NMR by providing a spectrum of the carbon skeleton. It offers a wider chemical shift range and often simpler spectra due to the low natural abundance of ¹³C and proton decoupling. nih.gov For this compound, distinct signals are expected for each unique carbon atom in the aromatic rings and the vinylic bridge.
The carbon atoms directly bonded to the electron-donating amino group and the electron-withdrawing sulfonate group will show significant shifts. The carbon attached to the amino group (C-NH₂) will be shifted upfield, while the carbon attached to the sulfonate group (C-SO₃⁻) will be shifted downfield. Aromatic carbons typically resonate in the 110-160 ppm range. In related sulfonated aromatic compounds like sodium anthraquinone-2-sulfonate, carbon signals are observed across this region. chemicalbook.com The vinylic carbons of the double bond are expected to appear around 120-140 ppm.
Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|
| Vinylic Carbons | 120 - 140 | Two distinct signals for the two carbons of the double bond. |
| Aromatic C-H | 115 - 135 | Multiple signals for the different C-H environments. |
| Aromatic C-NH₂ | 145 - 155 | Shift influenced by the strong donating effect of the amino group. |
| Aromatic C-SO₃⁻ | 140 - 150 | Shift influenced by the withdrawing effect of the sulfonate group. |
Diffusion-Ordered Spectroscopy (DOSY-NMR) is a powerful technique that separates the NMR signals of different chemical species in a mixture based on their translational diffusion coefficients. manchester.ac.ukresearchgate.net This method is particularly useful for studying non-covalent interactions, such as the formation of aggregates or micelles in solution, which is relevant for amphiphilic molecules like this compound. researchgate.net
By applying this technique to a solution of this compound, one could determine if the molecules exist as monomers or form larger aggregates at different concentrations. The presence of a single diffusion coefficient across all signals for the molecule would indicate a monomeric state, while the observation of a significantly smaller diffusion coefficient would provide clear evidence of aggregation. nih.gov This technique allows for the direct observation of the apparent diffusion constant for each component in a solution, enabling a fast assignment of aggregation states. rsc.org
Infrared (IR) Spectroscopy for Identification of Functional Groups and Bond Vibrations
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. vscht.cz It is an effective tool for identifying the functional groups present in a compound. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features.
Amino Group (N-H): A primary amine (R-NH₂) typically shows two medium-intensity absorption bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching vibrations. libretexts.org An N-H bending vibration is also expected around 1600 cm⁻¹.
Aromatic Ring (C-H and C=C): Aromatic C-H stretching vibrations appear as sharp bands just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). vscht.cz C=C stretching vibrations within the aromatic rings give rise to characteristic absorptions in the 1400-1600 cm⁻¹ range. vscht.cz
Alkene (C=C): The stretching vibration of the stilbenic C=C double bond is expected in the 1640-1680 cm⁻¹ region. pressbooks.pub Out-of-plane C-H bending vibrations for a trans-disubstituted alkene typically appear as a strong band around 960-980 cm⁻¹.
Sulfonate Group (S=O): The sulfonate group (R-SO₃⁻) is characterized by strong and distinct absorption bands. Asymmetric and symmetric stretching vibrations of the S=O bonds occur in the regions of 1150-1250 cm⁻¹ and 1030-1070 cm⁻¹, respectively.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Primary Amine | N-H Stretch | 3300 - 3500 | Medium, Doublet |
| Primary Amine | N-H Bend | ~1600 | Medium |
| Aromatic/Vinylic | C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aromatic Ring | C=C Stretch | 1400 - 1600 | Medium-Weak, Multiple Bands |
| Alkene | C=C Stretch | 1640 - 1680 | Medium |
| trans-Alkene | =C-H Bend (out-of-plane) | 960 - 980 | Strong |
| Sulfonate | S=O Asymmetric Stretch | 1150 - 1250 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photochemical Studies
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. It is particularly useful for studying conjugated systems, such as the stilbene core of this compound.
The stilbene structure contains an extended π-electron system, which gives rise to strong π→π* electronic transitions. The presence of the electron-donating amino group and the electron-withdrawing sulfonate group creates a "push-pull" system, which typically results in a red-shift (a shift to longer wavelengths) of the main absorption band compared to unsubstituted stilbene.
The wavelength of maximum absorption (λ_max_) is a key parameter obtained from a UV-Vis spectrum. For this compound, the λ_max_ is expected to be in the UVA range (320-400 nm) due to the extended conjugation and the push-pull nature of the substituents.
The photophysical behavior, including absorption and emission maxima, is often sensitive to the polarity of the solvent (solvatochromism). researchgate.net In related dye systems, changing the solvent can significantly alter the position of the λ_max_. researchgate.net For push-pull systems, an increase in solvent polarity often stabilizes the excited state more than the ground state, leading to a red-shift in the absorption maximum.
Fluorescence spectroscopy, which measures the emission of light from an excited electronic state, provides complementary information. The difference between the absorption maximum (λ_abs_) and the emission maximum (λ_em_) is known as the Stokes shift. The magnitude of the Stokes shift can also be influenced by solvent polarity and provides insight into the structural differences between the ground and excited states. researchgate.net
Table 4: Expected UV-Vis and Fluorescence Characteristics for this compound
| Spectroscopic Parameter | Expected Range/Behavior | Influencing Factors |
|---|---|---|
| Absorption Maximum (λ_max_) | ~340 - 380 nm | Solvent polarity, pH, molecular aggregation. |
| Molar Absorptivity (ε) | High (>20,000 L mol⁻¹ cm⁻¹) | Due to allowed π→π* transition in the conjugated system. |
| Emission Maximum (λ_em_) | ~400 - 460 nm | Solvent polarity, molecular rigidity. |
Photoisomerization Studies and Quantum Yield Determinations
Stilbene and its derivatives are renowned for their ability to undergo reversible trans-cis photoisomerization upon exposure to light. This process is of fundamental interest in photochemistry and has applications in areas such as molecular switches and photopharmacology. The study of photoisomerization in aminostilbene sulfonic acids involves elucidating the mechanism and quantifying the efficiency of this transformation.
The photoisomerization of stilbenes can proceed from the excited singlet (S1) state, and the process for many aminostilbenes is known to be ultrafast. researchgate.net The mechanism of isomerization for sulfonated derivatives, such as azobenzene sulfonate, has been investigated using computational methods like density functional theory (DFT). These studies reveal that isomerization can occur through different pathways, including rotation around the central double bond or an inversion mechanism at one of the nitrogen atoms, with the preferred pathway dependent on the electronic state (ground or excited) of the molecule. pku.edu.cn
Solvatochromism Investigations
Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent in which it is dissolved. This change is reflected in the shift of absorption or emission spectra. Investigating the solvatochromism of a compound like this compound provides insights into the differences in the dipole moment between its ground and excited states.
The emission properties of solvatochromic fluorophores, such as fluorescence lifetimes, emission wavelengths, and quantum yields, are highly sensitive to their immediate environment. nih.gov A bathochromic (red) shift in the emission spectrum with increasing solvent polarity typically indicates that the excited state is more polar than the ground state. nih.govresearchgate.net Conversely, a hypsochromic (blue) shift suggests a less polar excited state. In some cases, particularly in polar protic solvents like water, an increase in non-radiative decay can occur, leading to a decrease in the fluorescence quantum yield. nih.gov
While specific solvatochromism studies on this compound were not found in the provided search results, the general methodology involves recording the UV-Vis absorption and fluorescence emission spectra of the compound in a series of solvents with varying polarities. nih.govresearchgate.net The correlation of the spectral shifts with solvent polarity parameters, such as the Lippert-Mataga plot, allows for the estimation of the change in dipole moment upon excitation. Given the presence of the amino and sulfonate groups, it is expected that this compound would exhibit solvatochromic behavior due to changes in charge distribution upon photoexcitation.
Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound, techniques such as electrospray ionization mass spectrometry (ESI-MS) are particularly suitable due to the compound's polar and ionic nature.
The molecular weight of the anionic component of this compound (4-aminostilbene-2-sulfonic acid) is 289.33 g/mol . The mass of the sodium salt would be correspondingly higher. The fragmentation of aromatic sulfonamides and sulfonates under mass spectrometric conditions has been studied, revealing characteristic patterns. nih.govnih.gov A common fragmentation pathway for arylsulfonamides involves the loss of sulfur dioxide (SO2, a loss of 64 Da). nih.gov This SO2 elimination can be influenced by the nature and position of substituents on the aromatic ring. nih.gov
For stilbene derivatives, fragmentation can provide information about the different parts of the molecule. researchgate.net In the case of sulfonated stilbenes, characteristic fragments would arise from cleavages of the stilbene backbone and the loss of the sulfonate group or SO2. The mass spectrum of the related compound, 4,4'-diamino-2,2'-stilbenedisulfonic acid, is available and provides a reference for the types of fragmentation that might be expected. nih.gov
A proposed fragmentation analysis for the 4-aminostilbene-2-sulfonate anion would involve observing the parent molecular ion, followed by characteristic losses.
Table 1: Predicted Mass Spectrometry Fragmentation for 4-aminostilbene-2-sulfonate Anion
| Fragment Description | m/z Value (approximate) |
| [M-H]⁻ (Molecular Ion) | 288 |
| [M-H-SO₂]⁻ | 224 |
| [M-H-SO₃]⁻ | 208 |
Note: These are predicted values and would need to be confirmed by experimental data.
X-ray Diffraction (XRD) for Crystalline Structure Determination
Single Crystal X-ray Diffraction of this compound Salts and Complexes
Single crystal X-ray diffraction (SCXRD) offers the most detailed structural information. The process involves growing a suitable single crystal of the compound, which can be a challenging step. Once a crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is used to solve and refine the crystal structure.
While specific single crystal X-ray diffraction data for this compound was not found in the search results, numerous studies demonstrate the power of this technique for characterizing related organic molecules, including other stilbene derivatives and compounds with similar functional groups. iaea.orgnih.govnih.govmdpi.commdpi.com For example, the crystal structure of a triphenylamine-derivative stilbene has been determined, revealing details about its molecular packing and charge transport properties. iaea.org The structural analysis of other complex organic molecules often reveals intricate networks of intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. nih.gov
A hypothetical SCXRD study of this compound would determine the precise geometry of the stilbene backbone, the conformation of the amino and sulfonate groups, and the coordination environment of the sodium cation. It would also reveal any intermolecular hydrogen bonds involving the amino and sulfonate groups, which would play a crucial role in the solid-state architecture.
Powder X-ray Diffraction for Material Characterization
Powder X-ray diffraction (PXRD) is a versatile technique used to analyze polycrystalline materials. It is commonly used for phase identification, to assess material purity, and to determine unit cell parameters. The sample is ground into a fine powder, and the diffraction pattern is recorded as a function of the scattering angle (2θ).
The resulting PXRD pattern is a fingerprint of the crystalline material. While a specific powder pattern for this compound is not available in the provided results, the methodology is well-established. For instance, the PXRD pattern of sodium 4-hydroxybenzenesulfonate dihydrate has been used to determine its lattice parameters. iaea.org Standard powder diffraction patterns for a vast number of inorganic and organic compounds are compiled in databases, which serve as valuable references for material identification.
A PXRD analysis of a synthesized batch of this compound would be crucial to confirm its crystalline phase and to check for the presence of any crystalline impurities or different polymorphs.
Elemental Analysis for Stoichiometric Composition Confirmation
Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the elements (carbon, hydrogen, nitrogen, sulfur, etc.) present in a compound. This data is then compared to the theoretical composition calculated from the molecular formula to confirm the compound's stoichiometry and purity.
The molecular formula of this compound is C₁₄H₁₂NNaO₃S. Based on this formula, the theoretical elemental composition can be calculated.
Table 2: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |
| Carbon | C | 12.011 | 14 | 168.154 | 54.02 |
| Hydrogen | H | 1.008 | 12 | 12.096 | 3.89 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 4.49 |
| Sodium | Na | 22.990 | 1 | 22.990 | 7.39 |
| Oxygen | O | 15.999 | 3 | 47.997 | 15.42 |
| Sulfur | S | 32.06 | 1 | 32.06 | 10.29 |
| Total | 311.304 | 100.00 |
Note: Atomic masses are approximate and may vary slightly based on the source.
Experimental determination of the elemental composition is typically carried out using combustion analysis. The close agreement between the experimentally measured percentages and the calculated theoretical values provides strong evidence for the identity and purity of the synthesized compound. This technique is often used in conjunction with other spectroscopic methods for a comprehensive characterization. The molecular formulas of related stilbene sulfonic acid derivatives are available in public databases, underscoring the importance of this fundamental data. nih.govusbio.netnih.govnih.govnih.gov
Advanced Microscopy Techniques (e.g., FESEM, HR-TEM) for Morphological Analysis of Functionalized Materials
The morphological and structural elucidation of materials functionalized with this compound is critical to understanding their physical and chemical properties and, consequently, their performance in various applications. Advanced microscopy techniques such as Field Emission Scanning Electron Microscopy (FESEM) and High-Resolution Transmission Electron Microscopy (HR-TEM) are indispensable tools for visualizing the surface topography, particle size and shape, and the dispersion of the functionalizing agent on the substrate material at the micro- and nanoscale.
High-Resolution Transmission Electron Microscopy (HR-TEM) offers even greater magnification and resolution, allowing for the visualization of the internal structure of materials at the atomic level. For materials functionalized with this compound, HR-TEM can be used to determine the size and distribution of individual nanoparticles, the thickness of the functional coating, and the crystalline nature of both the substrate and the functionalizing molecules. researchgate.netacs.org In some cases, the lattice fringes of crystalline nanoparticles can be observed, providing information about their crystal structure. acs.org
Detailed Research Findings:
For example, in the study of MoS₂/graphene nanocomposites, FESEM images revealed a sheet-like morphology with aggregated petal-like structures. researchgate.net HR-TEM analysis further elucidated the crystalline structure and showed MoS₂ layers growing directly on the graphene surfaces. researchgate.net Similarly, in the characterization of ZnO-doped Co₃O₄ nanoparticles, FESEM was used for detailed morphological analysis of the aggregated nanoparticles. researchgate.net
In the case of materials functionalized with this compound, one would anticipate that FESEM and HR-TEM would be used to:
Confirm the successful attachment of the functional group to the material surface.
Assess the uniformity and thickness of the functional layer.
Determine the size, shape, and distribution of any resulting nanoparticles or aggregates.
The data obtained from these techniques are crucial for establishing structure-property relationships, which are essential for the rational design and optimization of functional materials for their intended applications.
Theoretical and Computational Chemistry Studies of Sodium 4 Aminostilbene 2 Sulfonate
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing detailed insight into conformational flexibility and non-covalent interactions. For a molecule like Sodium 4-aminostilbene-2-sulfonate, MD simulations can reveal its preferred shapes (conformations) in different environments, such as in aqueous solution.
Key analyses from MD simulations include:
Conformational Analysis: By tracking bond rotations and angles over time, researchers can identify the most stable and frequently occurring conformations of the stilbene (B7821643) backbone and the orientation of its amino and sulfonate substituents.
Intermolecular Interactions: The simulations can map the interactions between the molecule and its surroundings. For example, radial distribution functions (RDFs) can be calculated to understand the structuring of water molecules around the hydrophilic sulfonate group and the hydrophobic phenyl rings. This is crucial for understanding its solubility and how it interacts with other molecules or surfaces.
Quantitative Structure-Activity Relationship (QSAR) Studies for Derivatized Stilbenes
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity or other properties of chemical compounds based on their molecular structures. These methods are widely used in drug design and materials science to screen potential candidates and optimize their properties.
For stilbene derivatives, QSAR studies have been performed to correlate their structural features with various biological activities, such as anticancer or antioxidant effects. The process involves:
Descriptor Calculation: A set of numerical values, or "descriptors," are calculated for each molecule. These can describe physicochemical properties like lipophilicity, electronic properties (e.g., HOMO/LUMO energies from DFT), or 3D structural features.
Model Building: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that links the descriptors to the observed activity.
Validation: The predictive power of the model is tested using both internal cross-validation (e.g., calculating Q²) and external validation with a separate set of compounds. A high correlation coefficient (e.g., r² > 0.8) indicates a robust and predictive model.
These models provide valuable insights into which molecular features are essential for a desired activity, guiding the synthesis of new, more potent stilbene derivatives.
Reaction Mechanism Simulations and Transition State Analysis
Computational chemistry is a vital tool for elucidating the step-by-step pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers associated with transition states. For reactions involving this compound, such as its synthesis via aromatic sulfonation, DFT calculations can provide a detailed mechanistic understanding.
Recent computational studies on electrophilic aromatic sulfonation have challenged the traditional two-step mechanism taught in textbooks. Ab initio molecular dynamics simulations suggest that the reaction of benzene with sulfur trioxide (SO₃) often proceeds through a more complex, concerted pathway involving two SO₃ molecules. This trimolecular mechanism helps to explain the reaction's kinetics more accurately.
By mapping the potential energy surface of a reaction, researchers can identify the lowest-energy path from reactants to products. This involves locating the transition state—the highest energy point along this path. The energy of the transition state determines the activation energy of the reaction, which governs the reaction rate. These simulations are crucial for optimizing reaction conditions to improve yields and selectivities.
Spectroscopic Property Prediction through Computational Methods
Computational methods, particularly DFT and its time-dependent extension (TD-DFT), can accurately predict various spectroscopic properties of molecules. These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.
UV-Vis Spectroscopy: TD-DFT calculations can predict the electronic transitions between molecular orbitals, allowing for the simulation of UV-Vis absorption spectra. This helps in understanding the color and photophysical properties of compounds like stilbene derivatives.
Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies of a molecule. These frequencies correspond to the absorption peaks in an IR spectrum, providing a "molecular fingerprint" that can be compared with experimental data to verify the structure and identify functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of atoms (e.g., ¹H and ¹³C) in an NMR spectrum can also be calculated. These theoretical predictions aid in the assignment of complex experimental NMR spectra, which is a cornerstone of chemical structure elucidation.
By comparing computationally predicted spectra with experimental results, scientists can validate both the synthesized structure and the computational model used.
Research Applications of Sodium 4 Aminostilbene 2 Sulfonate and Its Derivatives in Advanced Materials and Systems
Development of Fluorescent and Optical Materials
The extended π-conjugated system of the stilbene (B7821643) core in Sodium 4-aminostilbene-2-sulfonate and its derivatives is the foundation for their remarkable fluorescent and optical properties. This has led to extensive research into their use as building blocks for a new generation of optical materials.
The design and synthesis of novel fluorophores based on the 4-aminostilbene scaffold have revealed that their emission properties can be finely tuned. By introducing different substituents to the core structure, researchers can modulate the electronic and steric characteristics of the molecule, thereby altering its absorption and emission spectra rsc.orgncsu.edu.
The introduction of N-phenyl substituents on 4-aminostilbene derivatives, for instance, leads to a more planar ground-state geometry and a red shift in both absorption and fluorescence spectra ncsu.edu. This "amino conjugation effect" enhances fluorescence quantum yields by creating a less distorted structure with greater charge-transfer character in the excited state ncsu.edu.
The following table summarizes the photophysical properties of selected trans-stilbene-based fluorophores, illustrating the effect of different functional groups on their emission maxima.
| Compound Name | Functional Groups | Emission Maxima (nm) | Application |
| (E)-4-(2-(naphthalen-1-yl)vinyl)benzene-1,2-diol | Naphthyl, Diol | >100 nm difference between binding native and misfolded proteins | Probe for protein conformational discrimination |
| (E)-4-(2-(naphthalen-2-yl)vinyl)benzene-1,2-diol | Naphthyl, Diol | >100 nm difference between binding native and misfolded proteins | Probe for protein conformational discrimination |
| 4-(N-phenylamino)stilbene | N-phenylamino | Varies with solvent polarity | High fluorescence quantum yield fluorophore |
| 4-(N,N-diphenylamino)stilbene | N,N-diphenylamino | Varies with solvent polarity | High fluorescence quantum yield fluorophore |
This table is generated based on data from cited research articles for illustrative purposes.
Derivatives of this compound are extensively used as fluorescent whitening agents (FWAs) in various industries, including textiles and paper. These compounds absorb ultraviolet light and re-emit it in the blue region of the visible spectrum, resulting in a whiter appearance of the material nih.govnih.gov.
The photophysical properties of these whitening agents are crucial for their performance. Research has focused on synthesizing novel stilbene-triazine derivatives that exhibit excellent whitening effects. For example, a series of stilbene-triazine derivatives containing amino acid groups showed absorption peaks for their trans-isomers in the range of 353–361 nm and fluorescence emission peaks between 400–650 nm nih.gov.
The table below presents typical absorption and emission ranges for stilbene-based fluorescent whitening agents.
| Isomer | Absorption Peak Range (nm) | Emission Peak Range (nm) |
| Cis-isomer | 281-291 | 400-650 |
| Trans-isomer | 353-361 | 400-650 |
This table is generated based on data from cited research articles for illustrative purposes.
The stilbene backbone is known for its photochromic behavior, primarily through trans-cis isomerization upon exposure to light chemrxiv.org. This reversible photochemical reaction can lead to significant changes in the physical and chemical properties of the material, such as color, refractive index, and molecular geometry. This phenomenon is a key area of interest in materials science for the development of smart materials, including optical switches and data storage devices.
Theoretical studies using density functional theory (DFT) have investigated the photomagnetic properties of stilbene derivatives, suggesting that the photochromicity between cis- and trans-forms can be harnessed to alter magnetic properties. While direct experimental data on the photochromic behavior of this compound is limited, the fundamental principles of stilbene photochemistry suggest its potential for such applications. The isomerization process is a key factor, with the trans-isomer generally being more thermodynamically stable and the cis-isomer being formed upon UV irradiation.
Application in Functional Polymers and Membranes
The incorporation of this compound derivatives into polymer structures can impart desirable functionalities, leading to the development of advanced materials for specialized applications such as electrochemical devices and enhanced material scaffolds.
Sulfonated polymers are critical components of proton exchange membranes (PEMs) used in fuel cells and other electrochemical devices. The sulfonate groups provide hydrophilic channels for proton transport. Research has explored the synthesis of sulfonated polyimides containing stilbene moieties to enhance the properties of these membranes.
The presence of the stilbene unit in the polymer backbone can improve solubility and influence the morphology of the membrane, which in turn affects its proton conductivity and mechanical stability. For example, the introduction of stilbene-containing monomers into sulfonated polyimides aims to create membranes with high conductivity, good flexibility, and a low swelling ratio.
Polymeric scaffolds are widely used in tissue engineering and as supports for various materials. The incorporation of functional molecules like stilbene derivatives can enhance the properties of these scaffolds. While direct applications of this compound in this area are still emerging, the use of related sulfonated polymers offers insight into their potential.
For instance, electrospun scaffolds made from copolymers containing sodium 4-styrene sulfonate have been investigated for drug delivery applications. The sulfonate groups can influence the scaffold's hydrophilicity, degradation rate, and interaction with biological molecules. The inherent fluorescence of stilbene derivatives could also be utilized for imaging and sensing applications within these scaffolds, allowing for real-time monitoring of the scaffold's environment or integrity. The stilbene scaffold is considered a privileged structure in medicinal chemistry, suggesting that its incorporation could also impart bioactive properties to the polymeric material.
Water-Soluble Polymeric Agents for Surface Modification
This compound and its derivatives are valuable precursors in the synthesis of water-soluble polymeric agents designed for surface modification. The inherent characteristics of the molecule, namely the hydrophilic sulfonate group (-SO₃Na) and the reactive amino group (-NH₂), allow for its incorporation into various polymer backbones. The resulting polymers often exhibit enhanced solubility in aqueous media, making them suitable for modifying surfaces to improve properties like wettability, biocompatibility, and resistance to fouling. nih.govmdpi.comund.eduelsevierpure.com
The stilbene unit within the polymer structure can be leveraged for further functionalities, such as photo-cross-linking, which can enhance the stability and durability of the surface coating. researchgate.net For instance, sulfonated co-polyimides containing 4,4′-diaminostilbene-2,2′-disulfonic acid have been synthesized. These polymers demonstrate good flexibility, thermal stability, and proton conductivity, making them suitable for applications like proton exchange membranes. researchgate.net The presence of the sulfonic acid groups is crucial for water uptake and ion exchange capacity, which are key parameters for such applications.
Research into these polymeric agents involves creating stable colloids in water through processes like aqueous dispersion polymerization. mdpi.com This method allows for the synthesis of high-molecular-weight polymers that can be readily dissolved and applied to surfaces. The modification of surfaces with these hydrophilic polymers has been shown to reduce non-specific protein adsorption, a critical requirement for biomedical devices and immunoprobes. nih.gov By creating a hydrophilic barrier, these polymer coatings can prevent the unwanted accumulation of biological matter, thereby improving the performance and longevity of the underlying material.
Table 1: Properties of Stilbene-Containing Sulfonated Polyimides for Surface Applications
| Property | Value Range | Significance in Surface Modification |
|---|---|---|
| Water Uptake | 24.47 - 29.78 % | Enhances hydrophilicity and wettability of the surface. researchgate.net |
| Ion Exchange Capacity (IEC) | 1.450 - 1.485 mequiv g⁻¹ | Facilitates ion transport, useful for membrane applications. researchgate.net |
| Proton Conductivity | 0.016 - 0.046 S cm⁻¹ (at 30 °C) | Important for electrochemical applications and conductive coatings. researchgate.net |
Role in Catalysis and Enzyme-Mimetic Systems Research
The unique electronic and structural features of 4-aminostilbene-2-sulfonic acid and its derivatives make them subjects of interest in the fields of catalysis and the development of systems that mimic enzymatic functions.
Functionalization for Metal-Organic Frameworks (MOFs) in Catalytic Reactions
Metal-Organic Frameworks (MOFs) are porous crystalline materials with high potential in catalysis due to their large surface areas and tunable structures. The performance of MOFs as catalysts can be significantly enhanced by introducing functional groups onto their organic linkers. The sulfonic acid group (-SO₃H), derived from this compound, is a particularly effective functional group for creating solid acid catalysts. mdpi.com
MOFs functionalized with sulfonic acid groups exhibit strong Brønsted acidity, which is crucial for catalyzing a variety of organic reactions, including esterification, condensation, and the ring-opening of epoxides. rsc.orgresearchgate.net For example, a sulfonic acid-functionalized IRMOF-3 (S-IRMOF-3) has been synthesized and successfully used as a catalyst in Knoevenagel condensation reactions, demonstrating high efficiency and selectivity. rsc.org The incorporation of linkers bearing sulfonic acid moieties can be achieved through direct synthesis or post-synthetic modification. nih.gov While challenges such as catalyst stability and leaching of the acid groups exist, research has shown that using robust frameworks, like those based on Zr, can lead to stable and reusable catalysts. rsc.org The stilbene backbone of the aminostilbene (B8328778) sulfonate linker can also contribute to the structural integrity and electronic properties of the MOF.
Table 2: Catalytic Performance of Sulfonic Acid-Functionalized MOFs
| MOF Catalyst | Reaction Type | Key Finding |
|---|---|---|
| HSO₃-MIL-101(Cr) | Esterification of n-butanol with acetic acid | Demonstrates catalytic activity but shows deactivation via sulfonic ester formation. rsc.org |
| Zr-based HSO₃-MOF | Esterification of n-butanol with acetic acid | High activity and full reusability; deactivation is reversible under acidic conditions. rsc.org |
| S-IRMOF-3 | Knoevenagel condensation | Achieves high yields (90-96%) in the synthesis of acrylonitriles. rsc.org |
Exploration in Biocatalysis as Co-catalysts or Substrates
In the realm of biocatalysis, researchers explore molecules that can act as substrates or co-catalysts to facilitate enzymatic reactions. While direct applications of this compound are still emerging, its structure is relevant to enzyme-mimetic research. Enzymes often utilize cofactors or substrates with specific electronic and steric properties to achieve high catalytic efficiency under mild conditions. beilstein-journals.orgresearchgate.net
The conjugated stilbene system, combined with the electron-donating amino group and the electron-withdrawing sulfonate group, gives the molecule distinct redox and spectroscopic properties. These features could potentially be exploited in enzymatic redox reactions. For instance, similar aromatic sulfonamides have been investigated for their therapeutic applications and interaction with biological systems. flemingcollege.caelsevierpure.com Furthermore, the development of artificial coenzymes is a significant area of research aimed at overcoming the limitations of natural cofactors like NAD(P)H. researchgate.net Molecules with tailored redox potentials and stability, such as derivatives of 4-aminostilbene-2-sulfonic acid, could be investigated as potential scaffolds for designing new co-catalysts for oxidoreductases. Its role could be as a substrate for specific enzymes involved in the metabolism of aromatic compounds or as a structural component in the design of enzyme inhibitors or probes.
Electrochemical Energy Storage Applications
Derivatives of this compound are being investigated for their potential to enhance the performance of electrochemical energy storage devices, such as supercapacitors and lithium-ion batteries.
Functionalization of Graphene-Based Materials for Supercapacitors
Graphene and graphene oxide (GO) are promising materials for supercapacitor electrodes due to their high surface area and electrical conductivity. However, the tendency of graphene sheets to restack limits their accessible surface area and, consequently, their capacitance. Covalent functionalization of GO with organic molecules is a strategy to prevent this restacking and introduce additional functionalities.
Table 3: Impact of Stilbene Functionalization on Graphene Oxide for Supercapacitors
| Material | Key Modification | Observed Improvement |
|---|---|---|
| Stilbene-4,4'-dicarboxylic acid modified GO | Covalent functionalization via esterification | Capacitance increased up to four times compared to unmodified GO. researchgate.net |
| Aniline modified GO | Covalent functionalization | Capacitance increased up to two times compared to unmodified GO. researchgate.net |
Electrolyte Additives in Lithium-Ion Batteries (Theoretical studies on sulfonate coordination)
The performance and safety of lithium-ion batteries are heavily dependent on the composition of the electrolyte. Small amounts of electrolyte additives can significantly improve battery performance by forming a stable solid electrolyte interphase (SEI) on the anode, protecting the cathode, or enhancing ionic conductivity. researchgate.net Sulfur-containing compounds, particularly those with sulfonate groups, have garnered attention as effective additives. researchgate.net
Development of Advanced Analytical Probes and Sensors
The development of sensitive and selective analytical probes is crucial for various fields, including environmental monitoring and biomedical diagnostics. Derivatives of this compound are being investigated for their potential in creating novel sensors due to their inherent fluorescence and the ability to interact with specific analytes.
Fluorescent tracers are molecules that emit light upon excitation and are used to follow the course of a physical or biological process. The fluorescence of stilbene derivatives is often sensitive to the polarity of their environment, a characteristic that can be exploited in analytical chemistry. While direct research on this compound as a fluorescent tracer is limited, studies on analogous compounds provide strong evidence for its potential.
For instance, 4-benzamido-4'-aminostilbene-2-2'-disulfonic acid (BADS), a structurally similar compound, exhibits enhanced fluorescence upon binding to hydrophobic sites. This property has been utilized to probe anion transport systems in biological membranes nih.gov. The binding of BADS to these sites leads to a measurable change in its fluorescence, allowing researchers to study the structure and function of these transport systems. This suggests that this compound could also serve as a fluorescent tracer for hydrophobic environments or for labeling specific protein sites.
The solvatochromic behavior of fluorescent molecules, where the emission spectrum shifts depending on the solvent polarity, is another key aspect. Research on a fluorescent polymer synthesized from 4-Amino naphthalene-1-sulfonic acid, which shares the aminobenzenesulfonic acid moiety, demonstrated positive solvatochromism researchgate.net. This indicates that the fluorescence of such compounds is responsive to the surrounding medium, a desirable feature for a fluorescent tracer designed to report on changes in local environments.
Nanoparticle-based sensing systems offer several advantages, including high sensitivity, selectivity, and rapid response times. The functionalization of nanoparticles with fluorescent molecules can lead to the development of highly effective sensors for various analytes, including heavy metal ions. The sulfonate and amino groups of this compound and its derivatives are ideal for anchoring these molecules to the surface of nanoparticles.
While specific applications of this compound in this area are not extensively documented, the closely related compound 4,4′-diamino-2,2′-stilbenedisulfonic acid (DSD) has been investigated as a fluorescent sensor for the detection of heavy metal ions. This provides a strong model for the potential of this compound in similar applications.
Recent studies have shown that DSD can act as a selective fluorescent sensor for tin(II) ions (Sn²⁺). The fluorescence of DSD is quenched in the presence of Sn²⁺, a phenomenon attributed to the inhibition of the photo-induced electron transfer (PET) pathway upon complexation. This selective quenching allows for the detection of Sn²⁺ even in the presence of other competing metal ions.
| Analyte | Sensing Principle | Observed Effect | Competing Ions Tested |
|---|---|---|---|
| Sn²⁺ | Fluorescence Quenching (PET Inhibition) | Selective decrease in fluorescence intensity | Pb²⁺, Cu²⁺, Fe²⁺, Na¹⁺, Co²⁺, Bi²⁺, K¹⁺ |
The development of nanoparticle-based sensors often involves the use of materials like quantum dots or gold nanoparticles functionalized with organic dyes. These systems can detect heavy metal ions through mechanisms such as fluorescence resonance energy transfer (FRET) or aggregation-induced emission. The amino and sulfonate groups of this compound would facilitate its conjugation to such nanoparticles, creating hybrid materials with tailored sensing capabilities. The inherent fluorescence of the stilbene core would serve as the signaling component of the sensor.
General research in the field of fluorescent sensors for heavy metals highlights the importance of designing molecules with specific binding sites for target ions ekb.egmdpi.comnih.govfrontiersin.orgresearchgate.net. The amino group on the this compound backbone could be chemically modified to create specific chelating sites for heavy metal ions of interest, thereby enhancing the selectivity of the resulting nanoparticle-based sensor.
Environmental Transformation and Degradation Mechanisms in Academic Contexts
Photocatalytic Degradation Pathways of Sodium 4-aminostilbene-2-sulfonate
Photocatalysis has emerged as a significant process in the degradation of organic pollutants. For this compound, this process involves the use of semiconductor photocatalysts and light energy to initiate decomposition.
The photodegradation of organic compounds is fundamentally dependent on light irradiation to generate highly reactive species. In the case of compounds structurally related to this compound, the efficiency of degradation is influenced by the pH of the aqueous environment. While specific studies on this compound are limited, research on other organic pollutants indicates that pH can affect the surface charge of the photocatalyst and the speciation of the target compound, thereby influencing the adsorption and subsequent degradation rates. For instance, in the photocatalytic degradation of other pollutants, acidic or alkaline conditions have been shown to either enhance or inhibit the process depending on the specific catalyst and compound involved.
A key feature of the this compound molecule is the stilbene (B7821643) double bond. This bond is a primary target for oxidative attack during photocatalytic degradation. The process of oxidative cleavage involves the breaking of this carbon-carbon double bond, leading to the formation of smaller, often less complex, molecules. This reaction is a common pathway in the degradation of various alkenes and is typically initiated by highly reactive species such as hydroxyl radicals (•OH) that are generated during photocatalysis. The cleavage of the double bond can result in the formation of aldehydes, carboxylic acids, or other oxygenated products, representing a significant step in the mineralization of the parent compound.
The presence of certain metal ions in the environment can significantly influence the photochemical transformation of organic compounds. Iron, in the form of Fe(III) aqua complexes, is particularly relevant due to its abundance and photochemical activity. In processes known as photo-Fenton-like reactions, Fe(III) can absorb light and generate hydroxyl radicals, thereby accelerating the degradation of organic pollutants. While direct research on the interaction between this compound and Fe(III) aqua complexes is not extensively documented, the established principles of environmental photochemistry suggest that such interactions could play a crucial role in its natural attenuation in sunlit surface waters.
Biological Transformation Mechanisms (Excluding Toxicology/Safety)
Microbial communities in soil and water possess a diverse array of enzymes that can facilitate the breakdown of complex organic molecules. The biological transformation of this compound is a key aspect of its environmental fate.
Studies on the microbial degradation of sulfonated aromatic compounds provide insights into the potential biotransformation pathways for this compound. Bacteria, particularly from the genus Pseudomonas, have been identified as capable of degrading various aromatic sulfonates. The degradation process often begins with the enzymatic cleavage of the aromatic ring or the modification of functional groups. For instance, in the degradation of aminonaphthalene-2-sulfonic acids by mixed bacterial cultures, initial attack on the naphthalene (B1677914) skeleton has been observed, leading to the formation of aminosalicylates. While specific metabolites for this compound have not been extensively characterized in the literature, it is hypothesized that microbial action could lead to the cleavage of the stilbene bond and desulfonation, ultimately breaking the molecule down into smaller, more readily biodegradable fragments.
Table 1: Potential Microbial Degradation Steps for Aromatic Sulfonates
| Step | Transformation | Potential Metabolites |
| 1 | Initial enzymatic attack | Hydroxylated or dearomatized intermediates |
| 2 | Cleavage of aromatic rings | Aliphatic acids |
| 3 | Desulfonation | Release of sulfite |
| 4 | Further metabolism | Carbon dioxide and water |
This table is a generalized representation based on the degradation of related sulfonated aromatic compounds and may not represent the specific pathway for this compound.
The biotransformation of compounds like this compound is mediated by specific enzymes produced by microorganisms. These enzymes can include dioxygenases, which are known to initiate the degradation of aromatic compounds by incorporating oxygen atoms into the aromatic ring, leading to ring cleavage. Other enzymes, such as desulfonases, may be involved in cleaving the carbon-sulfur bond, a critical step in the mineralization of sulfonated compounds. The specific enzymatic pathways for this compound are a subject for further research, but the existing knowledge on the enzymatic degradation of similar structures suggests a multi-step process involving a consortium of microbial enzymes.
Advanced Oxidation Processes (AOPs) for Remediation Research
Advanced Oxidation Processes (AOPs) are a class of water treatment procedures that rely on the in-situ generation of highly reactive chemical oxidants, most notably the hydroxyl radical (•OH). kirj.ee These processes are studied for their potential to degrade persistent organic pollutants, such as this compound, into less harmful substances. kirj.eeijcrt.org Academic research investigates various AOPs for their efficacy in breaking down stilbene derivatives.
Key research findings in the application of AOPs for the degradation of stilbene sulfonic acids and related compounds include:
Photocatalytic and Photo-Fenton Degradation: Studies on amino-substituted stilbene sulfonic acids have utilized processes like titanium dioxide/ultraviolet (TiO2/UV) and ferrous iron/hydrogen peroxide/ultraviolet (Fe2+/H2O2/UV), also known as the photo-Fenton process. Research indicates that while both methods can lead to the mineralization of these compounds, the photo-Fenton process is often more rapid. researchgate.net The initial step in the UV-driven degradation involves the transformation of trans-isomers to the less stable cis-isomers, followed by cleavage into aromatic aldehydes and carboxylic acids. researchgate.net
Fenton and Fenton-like Oxidation: The conventional Fenton process, which uses ferrous iron (Fe²⁺) and hydrogen peroxide (H₂O₂) to produce hydroxyl radicals, is effective in degrading a wide array of industrial pollutants, typically under acidic conditions (pH < 3.0). researchgate.netmdpi.com Fenton-like processes, using ferric iron (Fe³⁺), have also been shown to achieve similar results in terms of chemical oxygen demand (COD) reduction. nih.gov Enhancements to the Fenton process, such as assistance from UV light (photo-Fenton) or microwaves (MW/Fenton), can significantly accelerate degradation rates and improve removal efficiency. mdpi.com For example, studies on other industrial wastewaters have shown that MW/Fenton processes can achieve over 95% COD removal in as little as 15 minutes. mdpi.com
Sulfate (B86663) Radical-Based AOPs (SR-AOPs): An alternative to hydroxyl radical-based AOPs involves the use of sulfate radicals (SO₄•⁻), which have a higher redox potential and can be effective over a broader pH range. nih.gov These radicals are typically generated by activating persulfate (S₂O₈²⁻) with heat or transition metals. nih.govnih.gov SR-AOPs have demonstrated high efficiency in removing refractory organic contaminants from complex wastewater, such as landfill leachate. nih.gov
Ozonation: Catalytic ozonation is another AOP investigated for the degradation of organic pollutants. For instance, manganese dioxide (MnO₂) has been studied as a heterogeneous catalyst to enhance the ozonation of nitrophenols, a process that involves superoxide (B77818) radicals as the main oxidizing species. nih.gov
Oxidation with Hypochlorite (B82951): While not a traditional AOP, oxidation with agents like hypochlorite has been studied for the degradation of stilbene-type fluorescent whitening agents. The process involves the cleavage of the stilbene bonds, leading to the formation of intermediates like 4-sulfobenzaldehyde and ultimately more oxidized products such as 4-sulfobenzoic acid. nih.gov
| AOP Method | Key Reactants/Catalysts | Primary Oxidizing Species | Key Research Findings for Stilbene Derivatives & Similar Compounds | Citation |
|---|---|---|---|---|
| Photocatalysis | TiO₂, UV light | Hydroxyl Radical (•OH) | Degrades stilbene sulfonic acids; involves trans-cis isomerization followed by cleavage. | researchgate.net |
| Photo-Fenton | Fe²⁺, H₂O₂, UV light | Hydroxyl Radical (•OH) | More rapid mineralization of stilbene sulfonic acids compared to TiO₂/UV. | researchgate.net |
| Fenton Oxidation | Fe²⁺, H₂O₂ | Hydroxyl Radical (•OH) | Effective for a wide range of organics; efficiency can be enhanced with UV or microwave assistance. | researchgate.netmdpi.comnih.gov |
| Sulfate Radical AOP (SR-AOP) | Persulfate (S₂O₈²⁻), Heat/Metal Activation | Sulfate Radical (SO₄•⁻) | Higher redox potential than •OH; effective over a broader pH range for refractory organics. | nih.govnih.gov |
| Catalytic Ozonation | O₃, Catalysts (e.g., MnO₂) | O₃, Superoxide Radical (O₂•⁻) | Demonstrated for degrading aromatic compounds like nitrophenols. | nih.gov |
Fate and Transport Mechanisms in Aquatic and Soil Systems (Academic Modeling)
The environmental fate and transport of this compound are governed by several complex physical, chemical, and biological processes. As a stilbene-based optical brightening agent (OBA), its behavior is often modeled based on the characteristics of similar anionic surfactants and dyes. nih.govfineotex.com These compounds are known for their potential persistence in the environment. fineotex.com
Academic modeling and research highlight the following key mechanisms:
Adsorption and Desorption: In aquatic systems, stilbene derivatives and other anionic surfactants tend to be partially removed from the water column by adsorbing onto suspended solids and sludge during wastewater treatment. nih.govresearchgate.net The primary mechanism for this is often hydrophobic interaction between the nonpolar parts of the molecule and the organic carbon fraction of soil and sediment. nih.govnih.gov The sorption process is critical as it reduces the immediate bioavailability of the chemical but can also lead to its accumulation in sediments. researchgate.netnih.gov Desorption studies on similar anionic surfactants show that a significant portion of the sorbed chemical can be resistant to release back into the aqueous phase, a phenomenon known as hysteresis. nih.gov This irreversible sorption can increase the long-term persistence of the compound in the solid phase. nih.gov
Biodegradation: Stilbene-based OBAs are generally considered not readily biodegradable. fineotex.com Their complex aromatic structure makes them resistant to microbial degradation. nih.gov In biological wastewater treatment plants, their removal is often incomplete and primarily attributed to adsorption rather than mineralization. nih.gov Aerobic biodegradation pathways for sulfonated aromatic compounds, when they do occur, can involve enzymatic processes that cleave the molecule, but this is often slow and inefficient for complex structures like stilbene. nih.gov
Transport in Soil and Water: The mobility of ionisable compounds like this compound in soil is heavily influenced by soil properties, particularly pH and organic matter content. researchgate.net As an anionic compound, its sorption to negatively charged soil and sediment particles (like clays (B1170129) and organic matter) may be limited by electrostatic repulsion, potentially increasing its mobility in the subsurface environment. However, the hydrophobic portions of the molecule can still drive significant adsorption. nih.gov The partitioning between the solid and aqueous phases is a key determinant of its transport potential to groundwater or surface water bodies. researchgate.net Once in aquatic ecosystems, the compound can be transported over long distances, primarily in dissolved form or adsorbed to suspended particles. nih.gov
| Mechanism | Controlling Factors | Description of Process & Academic Findings | Citation |
|---|---|---|---|
| Adsorption | Soil/sediment organic carbon content, pH, clay mineralogy | The compound binds to solid particles, primarily through hydrophobic interactions. This process removes it from the water column but leads to accumulation in sludge and sediment. | nih.govresearchgate.netnih.govnih.gov |
| Desorption | Strength of binding, chemical structure | Release of the sorbed compound back into the water. Studies on similar compounds show significant hysteresis, meaning a fraction is irreversibly bound, increasing persistence. | nih.gov |
| Biodegradation | Microbial populations, chemical structure, environmental conditions | Generally low to negligible for stilbene-based OBAs due to their stable aromatic structure. Removal in treatment plants is mainly via adsorption, not biological breakdown. | nih.govfineotex.comnih.gov |
| Transport | Water flow, partitioning coefficient (Kd), soil properties | As an anionic compound, it may exhibit mobility in certain soils. Transport occurs in the dissolved phase or bound to mobile particulates, potentially contaminating water resources. | nih.govresearchgate.net |
Advanced Analytical Method Development for Detection and Quantification in Research Samples
High-Performance Liquid Chromatography (HPLC) Methodologies
High-performance liquid chromatography (HPLC) stands as a cornerstone technique for the analysis of sodium 4-aminostilbene-2-sulfonate due to its high resolving power and versatility. walshmedicalmedia.com Various HPLC modes can be employed, each offering specific advantages for the separation of this compound from its isomers and other related substances.
Reversed-Phase HPLC for Separation of Isomers and Related Compounds
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for the separation of a broad range of molecules, including isomers. walshmedicalmedia.comnih.gov In RP-HPLC, a nonpolar stationary phase, such as C18 or C8, is used in conjunction with a polar mobile phase. rsc.orgharvardapparatus.com The separation of isomers of aminostilbene (B8328778) sulfonic acids can be achieved by carefully optimizing the mobile phase composition, which typically consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. nih.govrsc.org The addition of buffers or acids to the mobile phase can further enhance separation by controlling the ionization state of the analyte. nih.gov For instance, baseline resolution of stereoisomers has been achieved using a mobile phase of 0.05% trifluoroacetic acid in a water-acetonitrile mixture. nih.gov The choice of the stationary phase is also critical, with different phases offering varying selectivities for positional isomers. rsc.org Polar-embedded phases, for example, have been shown to be effective in separating E/Z isomers. chromforum.org
Table 1: Exemplary RP-HPLC Method Parameters for Isomer Separation
| Parameter | Condition | Reference |
| Column | J'sphere-ODS-H80 (150 mm × 4.6 mm, 4 µm) | nih.gov |
| Mobile Phase | 0.05% trifluoroacetic acid in water-acetonitrile (85:15, v/v) | nih.gov |
| Flow Rate | 1.0 mL/min | nih.gov |
| Detection | 228 nm | nih.gov |
This table is for illustrative purposes and specific conditions will vary depending on the exact isomers and matrix.
Ion-Pair Chromatography for Sulfonated Analytes
Ion-pair chromatography (IPC) is a powerful variation of RP-HPLC specifically suited for the analysis of ionic and highly polar compounds like sulfonated analytes. shimadzu.comcdhfinechemical.com In IPC, an ion-pairing reagent, which is a large ionic molecule with a charge opposite to the analyte, is added to the mobile phase. cdhfinechemical.commasontechnology.ie For the negatively charged sulfonate group in this compound, a cationic ion-pairing reagent such as a tetraalkylammonium salt (e.g., tetrabutylammonium) is typically used. researchgate.nettcichemicals.com This reagent forms a neutral ion pair with the sulfonated analyte, increasing its hydrophobicity and retention on the reversed-phase column. tcichemicals.com The concentration and the alkyl chain length of the ion-pairing reagent are critical parameters that can be adjusted to control the retention and selectivity of the separation. shimadzu.com IPC allows for the simultaneous analysis of both ionized and non-ionized compounds in a single run and can lead to sharper peak shapes. cdhfinechemical.com
Coupling of Chromatography with Mass Spectrometry (LC-MS/MS, ESI-MS/MS)
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and selective method for the analysis of this compound. iaea.org This technique combines the separation power of HPLC with the mass-resolving capabilities of a mass spectrometer, allowing for confident identification and quantification even in complex mixtures. thermofisher.com
Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS for polar and ionic molecules, making it well-suited for sulfonated compounds. nih.govresearchgate.net In ESI-MS/MS, the analyte is first ionized in the ESI source, and the resulting parent ion is then selected and fragmented to produce characteristic daughter ions. researchgate.net This process of selected reaction monitoring (SRM) significantly enhances the selectivity of the analysis. researchgate.net The development of an LC-MS/MS method involves optimizing both the chromatographic conditions to achieve good separation and the mass spectrometric parameters to obtain sensitive and specific detection. nih.gov For sulfonated compounds, the use of volatile buffers like ammonium (B1175870) acetate (B1210297) in the mobile phase is compatible with MS detection. researchgate.net
Table 2: Typical LC-MS/MS Parameters for Sulfonated Compound Analysis
| Parameter | Description | Reference |
| Ionization Mode | Electrospray Ionization (ESI), often in negative ion mode for sulfonates | nih.govresearchgate.net |
| Mobile Phase A | Aqueous solution with a volatile additive (e.g., 0.1% Formic Acid or Ammonium Acetate) | iaea.orgresearchgate.net |
| Mobile Phase B | Organic solvent (e.g., Acetonitrile or Methanol) with a volatile additive | researchgate.netlcms.cz |
| Detection Mode | Selected Reaction Monitoring (SRM) for targeted quantification | researchgate.net |
This table provides a general overview; specific parameters must be optimized for the analyte and instrument.
Spectroscopic Quantification Techniques (UV-Vis, Fluorescence)
Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are valuable techniques for the quantification of this compound, owing to the presence of the stilbene (B7821643) chromophore which imparts strong UV absorption and fluorescence properties.
UV-Vis spectrophotometry is a straightforward and widely accessible method for determining the concentration of the compound in solution. nih.gov The analysis is based on Beer-Lambert's law, where the absorbance of the solution is directly proportional to the concentration of the analyte at a specific wavelength (λmax). For stilbene derivatives, the λmax is typically in the UV region. For instance, the UV-Vis spectrum of sodium sulfate (B86663) shows absorbance in the range of 281-330 nm. researchgate.net It is important to note that the absorbance of related sulfonated compounds can be influenced by pH.
Fluorescence spectroscopy offers higher sensitivity and selectivity compared to UV-Vis absorption spectroscopy. The stilbene moiety in this compound is known to be fluorescent. The quantification is based on the intensity of the emitted light at a specific wavelength when the sample is excited at its absorption maximum. This technique is particularly useful for detecting trace amounts of the compound.
Solid-Phase Extraction and Other Sample Preparation Techniques for Complex Matrices
The analysis of this compound in complex matrices, such as environmental or biological samples, often requires a sample preparation step to remove interfering substances and concentrate the analyte. chromatographyonline.com Solid-phase extraction (SPE) is a commonly employed and effective technique for this purpose. mdpi.com
For sulfonated compounds, the choice of the SPE sorbent is crucial. Reversed-phase sorbents (e.g., C18) can be used, often in combination with an ion-pairing reagent to retain the polar analyte. Alternatively, ion-exchange sorbents can be utilized to specifically capture the sulfonated compound. The SPE procedure typically involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte with a suitable solvent. mdpi.com Other sample preparation techniques that may be applicable include liquid-liquid extraction (LLE) and stir bar sorptive extraction (SBSE). mdpi.com The primary goal of sample preparation is to obtain a clean extract that is compatible with the subsequent analytical technique, thereby improving the accuracy and reliability of the results. chromatographyonline.com
Development of New Detection Principles (e.g., electrochemical sensors)
While chromatographic and spectroscopic methods are well-established, research is ongoing to develop new, rapid, and portable detection methods for compounds like this compound. One promising area is the development of electrochemical sensors.
Electrochemical sensors offer several advantages, including high sensitivity, rapid response, and the potential for miniaturization. nih.gov These sensors work by measuring the change in an electrical signal (e.g., current or potential) that occurs when the target analyte interacts with a modified electrode surface. For an electroactive compound like this compound, a sensor could be designed based on its oxidation or reduction at a specific potential. The electrode surface can be modified with various materials, such as nanoparticles or polymers, to enhance the sensitivity and selectivity of the detection. nih.gov While the development of a specific electrochemical sensor for this compound is a specialized area of research, the principles of electrochemical detection are well-documented and could be adapted for this purpose. nih.gov
Future Research Directions and Emerging Areas in Sodium 4 Aminostilbene 2 Sulfonate Chemistry
The stilbene (B7821643) scaffold, a core component of Sodium 4-aminostilbene-2-sulfonate, continues to inspire scientists across chemistry, biology, and materials science. nih.gov The unique chemical structure and the diverse biological activities of stilbene derivatives have established them as a privileged framework for new discoveries. nih.govrsc.org Future research is poised to expand upon this foundation, venturing into greener synthetic methods, novel materials, deeper mechanistic understanding, and sustainable technologies.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Sodium 4-aminostilbene-2-sulfonate in a laboratory setting?
- Methodology : Synthesis typically involves sulfonation and amination reactions under controlled conditions. Key steps include:
- Using stoichiometric ratios of precursors (e.g., stilbene derivatives and sulfonating agents) to ensure high yield .
- Solvent selection (e.g., dimethylformamide or dichloromethane) to optimize reaction kinetics and solubility .
- Purification via recrystallization or column chromatography to isolate the sodium salt .
- Critical Parameters : Monitor pH and temperature to avoid side reactions like over-sulfonation or decomposition .
Q. How can the crystal structure of this compound be characterized?
- Methodology : Use single-crystal X-ray diffraction (XRD) to resolve atomic positions and hydrogen-bonding networks.
- Prepare high-quality crystals by slow evaporation of a saturated aqueous solution .
- Validate hydrogen-bonding interactions (e.g., N–H⋯O) using software like OLEX2 or SHELXL .
Q. What analytical techniques are suitable for assessing purity and identity?
- Methodology :
- UV-Vis Spectroscopy : Detect characteristic absorption bands (e.g., π→π* transitions in the aromatic system) .
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% trifluoroacetic acid) for quantitation .
- Elemental Analysis : Verify sulfur and nitrogen content to confirm stoichiometry .
Advanced Research Questions
Q. How should researchers address contradictions in spectral data (e.g., NMR vs. XRD results)?
- Methodology :
- Cross-validate using multiple techniques (e.g., compare XRD-derived bond angles with DFT-calculated geometries) .
- Investigate solvent effects or polymorphism by repeating experiments under varied conditions .
- Apply statistical tools (e.g., R-factor analysis in crystallography) to assess data reliability .
Q. What strategies optimize reaction conditions for large-scale synthesis while minimizing byproducts?
- Methodology :
- Use a Design of Experiments (DoE) approach to test variables (temperature, pH, catalyst concentration) .
- Monitor reaction progress in real-time via inline FTIR or Raman spectroscopy .
- Implement green chemistry principles (e.g., aqueous-phase reactions) to reduce waste .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
- Methodology :
- Conduct accelerated aging studies at elevated temperatures (40–60°C) and pH ranges (2–12) .
- Analyze degradation products via LC-MS or GC-MS to identify instability mechanisms (e.g., hydrolysis of sulfonate groups) .
- Use kinetic modeling to predict shelf-life under storage conditions .
Q. What experimental designs are effective for studying interactions with biological macromolecules (e.g., proteins)?
- Methodology :
- Surface Plasmon Resonance (SPR) : Measure binding affinity and kinetics in real-time .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .
- Molecular Docking : Simulate binding modes using software like AutoDock or GROMACS .
Q. How can researchers identify and quantify degradation products in complex matrices?
- Methodology :
- High-Resolution Mass Spectrometry (HRMS) : Assign molecular formulas to degradation fragments .
- Isotopic Labeling : Track sulfonate group stability using S-labeled compounds .
- Multivariate Analysis : Apply PCA or PLS-DA to distinguish degradation pathways in spectral datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
